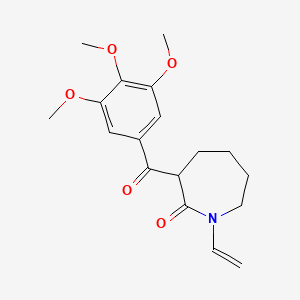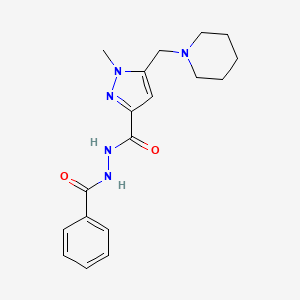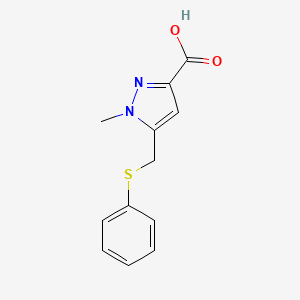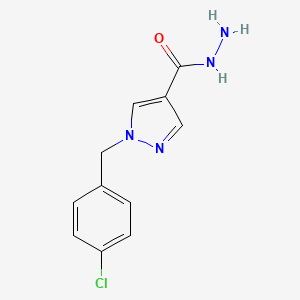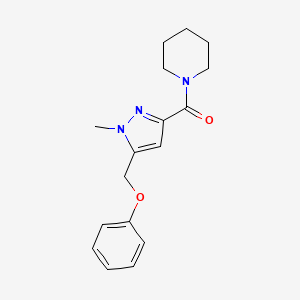
(1-Methyl-5-phenoxymethyl-1H-pyrazol-3-yl)-piperidin-1-yl-methanone, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-5-phenoxymethyl-1H-pyrazol-3-yl)-piperidin-1-yl-methanone, 95% (hereafter referred to as MPPM) is a synthetic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as pyrazolopiperidines, which are structurally related to pyrazolones. MPPM is a relatively new compound, first synthesized in 2015, and has since been studied for its potential uses in a variety of fields.
Applications De Recherche Scientifique
MPPM has been studied for its potential applications in various areas of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the coordination chemistry of transition metals. Additionally, MPPM has been studied as a potential drug candidate due to its ability to interact with a variety of biological targets.
Mécanisme D'action
MPPM is known to interact with a variety of biological targets, including G-protein coupled receptors and enzyme targets. It has also been shown to bind to a variety of other targets, such as DNA, RNA, and proteins. The exact mechanism of action of MPPM is still under investigation, but it is thought to interact with these targets in a variety of ways, including direct binding, allosteric modulation, and inhibition of enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPM are still being studied, but it has been shown to have a variety of effects on biological systems. It has been shown to have anti-inflammatory and anti-cancer effects in animal models, and it has also been shown to have anticonvulsant and anxiolytic properties. Additionally, MPPM has been shown to have a variety of effects on the central nervous system, including sedative and hypnotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPPM in lab experiments has a variety of advantages. It is relatively easy to synthesize and is highly soluble in organic solvents. Additionally, it has been shown to be non-toxic when used in the concentrations typically used in laboratory experiments. However, there are also some limitations to its use. MPPM is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, it has a relatively short shelf-life, which can limit its use in experiments that require long-term storage.
Orientations Futures
Given the potential applications of MPPM, there are a variety of potential future directions for research. One potential direction is to further investigate its mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted to develop more efficient synthesis methods and to improve the shelf-life of the compound. Additionally, further research could be conducted to explore the potential applications of MPPM in drug discovery and development, as well as its potential use in diagnostics and imaging. Finally, further research could be conducted to investigate the potential toxicological effects of MPPM and to develop strategies to minimize or eliminate these effects.
Méthodes De Synthèse
MPPM can be synthesized using a multi-step reaction pathway. The first step involves the reaction of 4-methyl-2-phenyl-2-oxazoline with 4-chloro-2-methylpiperidine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction yields a compound known as 4-methyl-2-phenyl-2-oxazoline-4-chloro-2-methylpiperidine hydrochloride. This product is then reacted with 1-methyl-5-phenoxymethyl-1H-pyrazol-3-yl chloride to form MPPM as the final product.
Propriétés
IUPAC Name |
[1-methyl-5-(phenoxymethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-14(13-22-15-8-4-2-5-9-15)12-16(18-19)17(21)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNMHNVLBUDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCCC2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

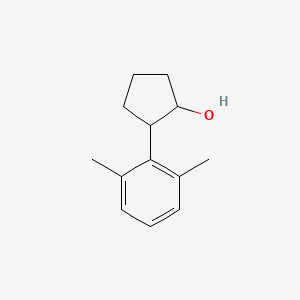
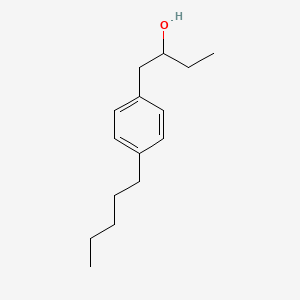


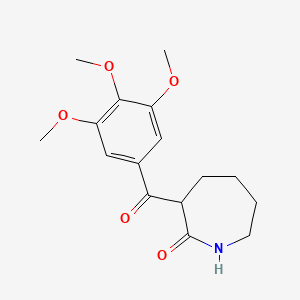
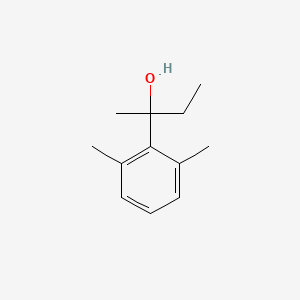
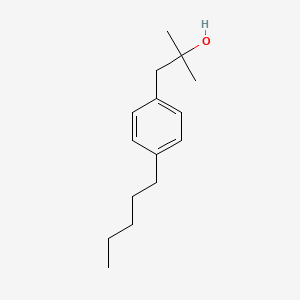
![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)
